molecular formula C24H22N4O4 B2880356 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide CAS No. 1251674-88-0

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide

Cat. No. B2880356
CAS RN: 1251674-88-0
M. Wt: 430.464
InChI Key: DXRVYXNVOQOFIW-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives are known to be frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

GABAA/Benzodiazepine Receptor Binding

A compound similar in structure, featuring a 1,2,4-oxadiazolyl group and a quinolinyl moiety, was found to exhibit high affinity for the GABAA/benzodiazepine receptor. These compounds, including various imidazo[1,5-a]quinoxaline amides and carbamates, show a broad range of intrinsic efficacies, indicating potential applications in neurological research and drug development (Tenbrink et al., 1994).

Antimicrobial and Antiprotozoal Activities

Quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities. A study reported that these compounds demonstrated significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, outperforming reference drugs in certain cases. This highlights the potential of such compounds in treating infectious diseases (Patel et al., 2017).

Anticancer Potential

The synthesis and evaluation of indole–quinoline–oxadiazoles revealed their potential in cancer drug development. One compound in particular showed significant cytotoxic potential against breast adenocarcinoma cells, suggesting these hybrids as promising candidates for anticancer therapy (Kamath et al., 2016).

Catalyst Development

Research into the development of pincer ruthenium catalysts for ketone reduction involved the use of a quinoline derivative, indicating applications in synthetic chemistry and catalysis (Facchetti et al., 2016).

Anion Coordination and Structural Analysis

Studies on amide derivatives of quinoline have provided insights into anion coordination and molecular structure, which are crucial for the development of new materials and understanding molecular interactions (Kalita & Baruah, 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-31-20-9-5-2-6-16(20)13-25-21(29)14-28-19-8-4-3-7-17(19)18(12-22(28)30)24-26-23(27-32-24)15-10-11-15/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRVYXNVOQOFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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